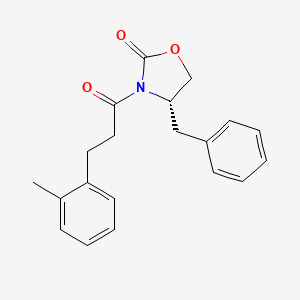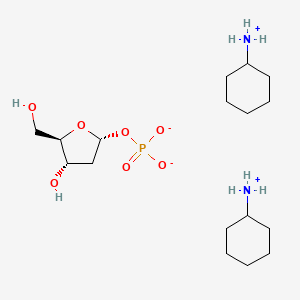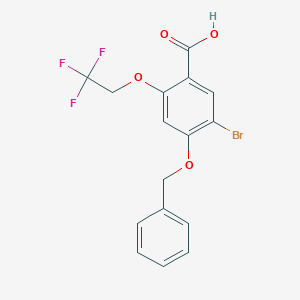
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzylating agent and a propanoylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as adenine, in the presence of a base like triethylamine, has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new oxazolidinone derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-phenyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- (S)-4-(tert-butyl)-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
Uniqueness
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and o-tolyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .
Eigenschaften
Molekularformel |
C20H21NO3 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(4S)-4-benzyl-3-[3-(2-methylphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-15-7-5-6-10-17(15)11-12-19(22)21-18(14-24-20(21)23)13-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
KMVOHTWIEBXBMK-SFHVURJKSA-N |
Isomerische SMILES |
CC1=CC=CC=C1CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)

